6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Overview
Description
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.60. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has significant applications in the field of synthetic chemistry. It serves as a versatile building block for various chemical syntheses. For instance, Figueroa-Pérez et al. (2006) demonstrated its use in the efficient synthesis of 4-O- and C-substituted-7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, Nechayev et al. (2013) described an efficient method for synthesizing various N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines, showcasing the compound's utility in diverse chemical syntheses (Nechayev et al., 2013).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives exhibit a broad spectrum of pharmacological properties. Wójcicka and Redzicka (2021) discussed the potential of pyrrolo[3,4-c]pyridine derivatives in treating diseases of the nervous and immune systems, along with their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Electronic and Optical Properties
This compound derivatives also have notable electronic and optical properties. Zedan et al. (2020) explored the structural, optical, and diode characteristics of pyridine derivatives, providing insights into their potential use in electronic devices (Zedan et al., 2020).
Charge Density and Structural Analysis
The study of charge density distribution and electronic structure is crucial in understanding the chemical properties of compounds. Hazra et al. (2012) performed an experimental charge density analysis on 4-chloro-1H-pyrrolo[2,3-b]pyridine, revealing insights into the bonding scheme and electronic structure, which can be extrapolated to similar compounds (Hazra et al., 2012).
Reactivity and Interaction Studies
The reactivity and interaction of this compound derivatives with various substances are key areas of research. Collins et al. (2007) investigated the reactivity of 2,6-bis(azaindole)pyridine with iron(III) and copper(II) salts, contributing to the understanding of its complexation behavior (Collins et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
It’s suggested that similar compounds may reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
Result of Action
Similar compounds have been found to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .
Biochemical Analysis
Biochemical Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules involved in inflammatory responses, thereby affecting the expression of genes related to inflammation . Furthermore, this compound influences cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as RIPK1, which prevents necroptosis and reduces inflammation . Additionally, this compound can bind to DNA and RNA, affecting gene expression by altering transcription and translation processes. The binding interactions with biomolecules are facilitated by the chlorine atom, which enhances the compound’s affinity for specific targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of necroptosis and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and preventing cell death . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the synthesis and degradation of key biomolecules, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is known to accumulate in specific organelles, such as the nucleus and mitochondria, where it can interact with DNA, RNA, and mitochondrial proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALTSUCGPAPGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693615 | |
Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-90-7 | |
Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.